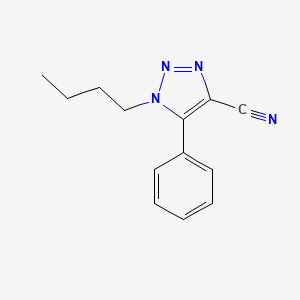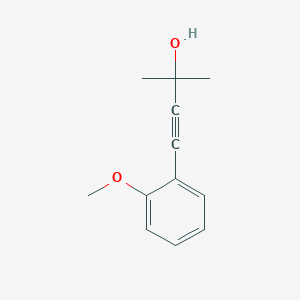
1-Butyl-5-phenyl-1H-1,2,3-triazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-5-phenyl-1H-1,2,3-triazole-4-carbonitrile is a heterocyclic compound that belongs to the class of 1,2,3-triazoles.
准备方法
Synthetic Routes and Reaction Conditions
1-Butyl-5-phenyl-1H-1,2,3-triazole-4-carbonitrile can be synthesized through a variety of methods. One common approach involves the reaction of azidophenyl phenylselenides with α-keto nitriles in the presence of a catalytic amount of diethylamine (Et₂NH) and dimethyl sulfoxide (DMSO) as the solvent . This method yields the desired triazole compound in high yields.
Industrial Production Methods
This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
化学反应分析
Types of Reactions
1-Butyl-5-phenyl-1H-1,2,3-triazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazole compounds depending on the nucleophile used.
科学研究应用
1-Butyl-5-phenyl-1H-1,2,3-triazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties.
作用机制
The mechanism of action of 1-Butyl-5-phenyl-1H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biological pathways, including those involved in cell proliferation and apoptosis. It can bind to specific receptors and enzymes, thereby altering their activity and leading to the desired therapeutic effects .
相似化合物的比较
1-Butyl-5-phenyl-1H-1,2,3-triazole-4-carbonitrile can be compared with other similar triazole compounds:
1-Phenyl-1H-1,2,3-triazole-4-carbonitrile: Similar structure but lacks the butyl group, which may affect its biological activity.
1-Butyl-1H-1,2,3-triazole-4-carbonitrile: Lacks the phenyl group, which may influence its chemical properties and reactivity.
5-Phenyl-1H-1,2,3-triazole-4-carbonitrile: Similar structure but lacks the butyl group, affecting its overall properties.
属性
CAS 编号 |
89844-79-1 |
|---|---|
分子式 |
C13H14N4 |
分子量 |
226.28 g/mol |
IUPAC 名称 |
1-butyl-5-phenyltriazole-4-carbonitrile |
InChI |
InChI=1S/C13H14N4/c1-2-3-9-17-13(12(10-14)15-16-17)11-7-5-4-6-8-11/h4-8H,2-3,9H2,1H3 |
InChI 键 |
OXTYHNCGXCZDEA-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(=C(N=N1)C#N)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinolin-3-yl]-2-(3,4-dimethoxyphenyl)ethanimidamide](/img/structure/B14144243.png)


![[(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane)](/img/structure/B14144252.png)

![3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one](/img/structure/B14144260.png)
![4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14144266.png)





